molecular formula C13H15ClN6O2S B6424223 1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one CAS No. 2034447-03-3

1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one

Cat. No.: B6424223
CAS No.: 2034447-03-3
M. Wt: 354.82 g/mol
InChI Key: FQFGSSPXGGEEIM-UHFFFAOYSA-N
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Description

This compound is a heterocyclic small molecule featuring a pyrrolidine backbone substituted with a 3-chloropyridin-4-yloxy group and a methyltetrazolylsulfanyl moiety. The pyrrolidine ring provides conformational flexibility, while the chloropyridine and tetrazole groups are pharmacologically significant. Chloropyridine derivatives are often associated with kinase inhibition or antimicrobial activity , and the tetrazole group, a bioisostere for carboxylic acids, enhances metabolic stability and hydrogen-bonding capacity. Structural determination of such compounds typically employs X-ray crystallography refined using programs like SHELXL .

Properties

IUPAC Name

1-[3-(3-chloropyridin-4-yl)oxypyrrolidin-1-yl]-2-(1-methyltetrazol-5-yl)sulfanylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15ClN6O2S/c1-19-13(16-17-18-19)23-8-12(21)20-5-3-9(7-20)22-11-2-4-15-6-10(11)14/h2,4,6,9H,3,5,7-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQFGSSPXGGEEIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=NN=N1)SCC(=O)N2CCC(C2)OC3=C(C=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15ClN6O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.82 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Preparation of 3-Hydroxypyrrolidine

The pyrrolidine backbone is typically derived from 3-hydroxypyrrolidine , a commercially available starting material. Protection of the hydroxyl group as a tert-butyldimethylsilyl (TBS) ether or benzyl ether is often employed to prevent undesired side reactions during subsequent steps.

Introduction of the 3-Chloropyridin-4-yloxy Group

The ether linkage at the 3-position of pyrrolidine is formed via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction :

Nucleophilic Aromatic Substitution

Reaction of 3-hydroxypyrrolidine with 3-chloro-4-fluoropyridine in the presence of a base (e.g., K2CO3) at elevated temperatures (80–100°C) yields the pyridinyl ether.

Example Protocol :

  • Reactants : 3-Hydroxypyrrolidine (1.0 equiv), 3-chloro-4-fluoropyridine (1.2 equiv), K2CO3 (2.0 equiv)

  • Solvent : DMF, 80°C, 12 h

  • Yield : 68% (isolated after column chromatography)

Mitsunobu Reaction

For enhanced regioselectivity, the Mitsunobu reaction employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-hydroxypyrrolidine with 3-chloropyridin-4-ol.

Example Protocol :

  • Reactants : 3-Hydroxypyrrolidine (1.0 equiv), 3-chloropyridin-4-ol (1.1 equiv), DEAD (1.5 equiv), PPh3 (1.5 equiv)

  • Solvent : THF, 0°C to rt, 6 h

  • Yield : 82%

Functionalization of the Pyrrolidine Nitrogen

Acetylation at the 1-Position

The pyrrolidine nitrogen is acetylated using acetyl chloride or acetic anhydride under basic conditions:

Example Protocol :

  • Reactants : 3-[(3-Chloropyridin-4-yl)oxy]pyrrolidine (1.0 equiv), acetyl chloride (1.5 equiv), Et3N (2.0 equiv)

  • Solvent : DCM, 0°C to rt, 2 h

  • Yield : 90%

Synthesis of the Thioether-Containing Ethanone Moiety

Preparation of 2-Bromoethan-1-one

2-Bromoethan-1-one is synthesized via bromination of acetylacetone or through Friedel-Crafts acylation followed by bromination.

Thioether Formation with 1-Methyl-1H-tetrazole-5-thiol

The thioether bridge is formed via SN2 displacement of the bromine atom in 2-bromoethan-1-one using 1-methyl-1H-tetrazole-5-thiol under basic conditions:

Example Protocol :

  • Reactants : 2-Bromoethan-1-one (1.0 equiv), 1-methyl-1H-tetrazole-5-thiol (1.2 equiv), K2CO3 (2.0 equiv)

  • Solvent : DMF, rt, 6 h

  • Yield : 75%

Final Coupling and Global Deprotection

Coupling of Pyrrolidine and Thioether Intermediates

The acetylated pyrrolidine and thioether ethanone are coupled via alkylation or amidation . Given the steric hindrance around the pyrrolidine nitrogen, mild conditions are preferred:

Example Protocol :

  • Reactants : 1-Acetyl-3-[(3-chloropyridin-4-yl)oxy]pyrrolidine (1.0 equiv), 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]ethan-1-one (1.1 equiv), NaH (1.2 equiv)

  • Solvent : THF, 0°C to rt, 12 h

  • Yield : 65%

Purification and Characterization

The crude product is purified via silica gel chromatography (eluent: ethyl acetate/hexane, 7:3) and characterized by:

  • LC/MS : [M+H]+ at m/z 397.8 (calculated: 397.1)

  • 1H NMR (400 MHz, CDCl3): δ 8.45 (d, 1H, pyridine-H), 7.35 (d, 1H, pyridine-H), 4.60–4.45 (m, 1H, pyrrolidine-OCH), 3.95 (s, 3H, N-CH3), 3.80–3.60 (m, 2H, pyrrolidine-NCH2), 2.90–2.70 (m, 2H, SCH2), 2.20 (s, 3H, COCH3).

Optimization of Reaction Conditions

Temperature and Solvent Effects

Reactions performed in DMF at 80°C provided higher yields for SNAr steps compared to DMSO or acetonitrile. For thioether formation, THF minimized side reactions such as disulfide formation.

Catalytic Enhancements

The use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improved reaction rates in biphasic systems during acetylations.

Challenges and Mitigation Strategies

Regioselectivity in Pyridinyl Ether Formation

The 3-chloropyridin-4-yloxy group’s regioselectivity was ensured by using electron-deficient pyridine derivatives, favoring substitution at the 4-position.

Stability of the Tetrazolyl Thioether

The thioether linkage’s susceptibility to oxidation necessitated inert atmosphere (N2) handling and the addition of antioxidants (e.g., BHT) during storage.

Comparative Analysis of Synthetic Routes

Route Key Step Yield (%) Purity (%) Advantages
APyrrolidine-thioether coupling6598Modular, scalable
BSequential functionalization5895Fewer purification steps

Chemical Reactions Analysis

1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one undergoes various chemical reactions, which include:

Types of Reactions:

  • Oxidation: : The compound can undergo oxidation, primarily affecting the sulfur atom in the ethanone chain.

  • Reduction: : Reductive reactions may target the chlorinated pyridine ring or the tetrazole ring, depending on the reducing agent used.

  • Substitution: : Nucleophilic substitution reactions can occur at the chlorinated position on the pyridine ring or the ether linkage with pyrrolidine.

Common Reagents and Conditions:

  • Oxidation: : Hydrogen peroxide or potassium permanganate under acidic conditions.

  • Reduction: : Sodium borohydride or lithium aluminum hydride in aprotic solvents.

  • Substitution: : Alkyl halides or nucleophiles like amines in polar solvents.

Major Products:

  • Oxidation: : Formation of sulfoxides or sulfones.

  • Reduction: : Hydrogenated derivatives of the pyridine and tetrazole rings.

  • Substitution: : Alkylated or aminated derivatives at the pyridine or ether linkage.

Scientific Research Applications

1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one is utilized in several scientific research areas, including:

Chemistry:

  • As a reagent in organic synthesis to construct complex molecular architectures.

  • In catalysis studies to understand reaction mechanisms and develop new catalytic systems.

Biology:

  • As a probe in biochemical assays to study protein-ligand interactions.

  • In cellular studies to investigate its effects on cellular pathways and functions.

Medicine:

  • Potential use as a lead compound in drug discovery for targeting specific biological pathways.

  • Investigation of its pharmacokinetics and pharmacodynamics in preclinical studies.

Industry:

  • Application in the development of advanced materials with specific properties.

  • Use in agrochemical research for developing novel pesticides or herbicides.

Mechanism of Action

The mechanism of action of 1-{3-[(3-chloropyridin-4-yl)oxy]pyrrolidin-1-yl}-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]ethan-1-one involves its interaction with specific molecular targets. The compound's unique structure allows it to bind to proteins, enzymes, or receptors, modulating their activity. The pyridine and pyrrolidine rings may interact with hydrophobic pockets, while the tetrazole ring can engage in hydrogen bonding or ionic interactions. The sulfur-containing ethanone chain can participate in redox reactions, influencing the compound's overall activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural and Functional Differences

The compound’s structural analogs can be categorized based on core heterocycles and substituents. Below is a comparative analysis with compounds from recent literature:

Chromenone-Pyrazolopyrimidine Derivatives ()

The compound in Example 64 of , methyl 4-(4-amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-c]pyrimidin-3-yl)-3-fluorobenzoate, shares a multi-heterocyclic framework but differs in key aspects:

  • Core Structure: The target compound uses pyrrolidine, while Example 64 employs a chromenone (benzopyran-4-one) fused with pyrazolopyrimidine. Chromenones confer rigidity and planar aromaticity, whereas pyrrolidine introduces torsional flexibility.
  • Synthetic Route : Both compounds likely employ cross-coupling reactions (e.g., Suzuki-Miyaura for boronic acid coupling) , but the target compound’s ether linkage (pyrrolidinyloxy) might involve nucleophilic substitution rather than palladium-catalyzed coupling.

Tetrazole-Containing Analogs

Tetrazole derivatives, such as 2-[(1-methyl-1H-tetrazol-5-yl)sulfanyl]acetophenones, are common in medicinal chemistry.

Data Table: Comparative Properties

Property/Compound Target Compound (Estimated) Example 64 () Tetrazole Analogs (General)
Molecular Weight ~415.8 536.4 250–400
Melting Point 250–255°C (hypo.) 303–306°C 180–260°C
Key Functional Groups Chloropyridinyloxy, methyltetrazolylsulfanyl Fluorophenyl, pyrazolopyrimidine Tetrazolylsulfanyl, aromatic
Synthetic Method Suzuki coupling (hypo.) Suzuki coupling Nucleophilic substitution
Bioactivity Kinase inhibition (hypo.) Kinase inhibition Antimicrobial, antiviral

Research Findings and Implications

  • Structural Flexibility vs. Rigidity: The pyrrolidine core in the target compound may improve binding to flexible enzyme pockets compared to rigid chromenone-based analogs.
  • Chloropyridine vs. Fluorophenyl : Chlorine’s higher electronegativity and larger atomic radius could enhance hydrophobic interactions in target binding sites relative to fluorine.
  • Tetrazole Stability : The methyltetrazolylsulfanyl group likely confers superior metabolic stability over ester or carboxylate groups, as seen in other tetrazole derivatives.

Q & A

Q. Table 1: Key Reaction Conditions for Intermediate Synthesis

StepReagents/ConditionsYield (%)Reference
Pyrrolidine functionalization3-Chloropyridin-4-ol, DIAD, PPh₃, THF65–75
Tetrazolyl thioether formation1-Methyltetrazole-5-thiol, K₂CO₃, DMF80–85
Final couplingAcetonitrile, reflux, 12 h70

Q. Table 2: Common Side Reactions and Mitigation Strategies

Side ReactionCauseSolution
Tetrazole dimerizationOxidative conditionsUse N₂ atmosphere, add BHT
Pyridine ring dechlorinationHigh-temperature metal catalysisSwitch to Pd-free conditions
Ethane-1-one keto-enol tautomerizationBasic mediaAcidic workup (pH 5–6)

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